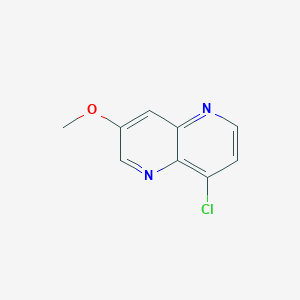
8-Chloro-3-methoxy-1,5-naphthyridine
概要
説明
8-Chloro-3-methoxy-1,5-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used in the preparation of various compounds for treating different disorders .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a subject of research over the years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including this compound, exhibit significant reactivity with various reagents. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 312.2±37.0 °C, and its density is predicted to be 1.333±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Biological Activities and Therapeutic Research The compound 8-Chloro-3-methoxy-1,5-naphthyridine belongs to the 1,8-naphthyridine group, which is known for its wide range of biological activities. This group has garnered attention due to its versatility in therapeutic and medicinal research. The 1,8-naphthyridine derivatives are recognized for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, these compounds have been investigated for their potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. The broad spectrum of biological activities also includes anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities. These compounds are also noted for their roles in platelet aggregation inhibition, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities. Such diverse biological properties make 1,8-naphthyridine scaffolds potent in various therapeutic applications and serve as a foundation for the synthesis of new derivatives and exploring other possible biological activities (Madaan et al., 2015), (Gurjar & Pal, 2018).
Environmental and Analytical Applications The 1,8-naphthyridine derivatives also find relevance in environmental and analytical sciences. For instance, certain derivatives like α-naphthoflavone have been used as reversible indicators in bromate titrations, demonstrating the utility of these compounds in analytical chemistry. The sharp end-points provided by these compounds in titrations underline their precision and utility in quantitative analysis (Belcher, 1949). Additionally, naphthyridines with antiviral activity have been documented, showcasing their potential in addressing global health challenges posed by viral infections (Singh, Kumar, & Gupta, 2017).
Corrosion Inhibition Furthermore, compounds related to the naphthyridine group, like phthalocyanine and naphthalocyanine, have been investigated for their corrosion-inhibiting properties. These nitrogenous heterocyclic compounds form strong chelating complexes with metallic atoms due to their structure, making them effective as anticorrosive materials in various metal/electrolyte systems. The review of their role as corrosion inhibitors highlights their effectiveness in retarding both anodic and cathodic reactions, mostly behaving as mixed-type inhibitors, and their adsorption mostly follows the Langmuir adsorption isotherm (Verma, Ebenso, Quraishi, & Rhee, 2021).
作用機序
Target of Action
Naphthyridines, the class of compounds to which 8-chloro-3-methoxy-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities .
Mode of Action
Naphthyridines, in general, interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Such factors can significantly impact the action of naphthyridines .
Safety and Hazards
将来の方向性
8-Chloro-3-methoxy-1,5-naphthyridine has potential applications in the treatment of various disorders. It can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders, N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases, and C5-C6-carbocyclic fused iminothiadiazine dioxides as BACE inhibitors for the treatment of Alzheimer’s disease and related disorders .
特性
IUPAC Name |
8-chloro-3-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELGGXLWDUMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731983 | |
| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952059-69-7 | |
| Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
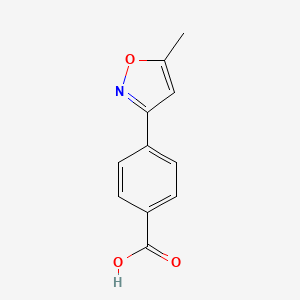
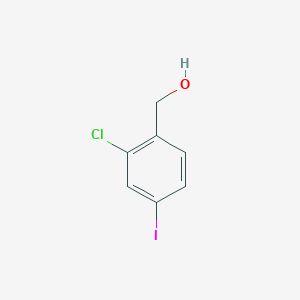
![7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B1429144.png)

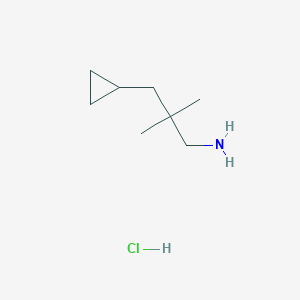
![5-(Trifluoromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1429148.png)


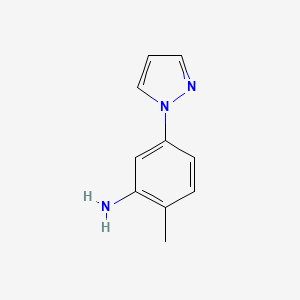
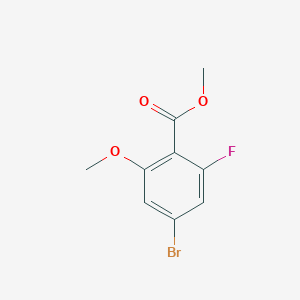
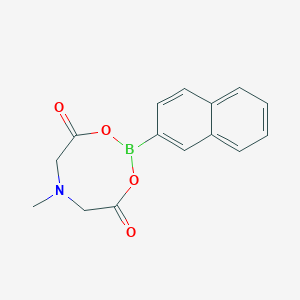
![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)
